![molecular formula C13H9BrN2O3 B5854570 benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime](/img/structure/B5854570.png)
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoquinone and is known for its unique properties that make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is not fully understood. However, it is believed that this compound works by scavenging free radicals and preventing oxidative damage to cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments is its strong antioxidant properties. This compound can be used to protect cells from oxidative damage and to study the effects of oxidative stress on cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be used to study the mechanisms of action of various drugs and treatments.
However, there are also some limitations to using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments. This compound can be toxic at high concentrations and may interfere with the activity of certain enzymes and proteins. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may not be suitable for use in certain experimental systems, such as those that require the use of live animals.
Future Directions
There are a number of future directions for research on benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime. One area of research is the development of new drugs and treatments for cancer and other diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may be used in the development of new antioxidant therapies and in the study of oxidative stress and its effects on cells. Finally, future research may focus on the mechanisms of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime and its potential applications in a wide range of scientific fields.
Synthesis Methods
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of benzoquinone with 4-bromobenzohydroxamic acid in the presence of a base. This reaction results in the formation of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime.
Scientific Research Applications
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to have strong antioxidant properties, which make it suitable for use in the treatment of various diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been used in the development of new drugs and treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(4-nitrosoanilino) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)19-16-12-7-5-11(15-18)6-8-12/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXYSQQWCWFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ONC2=CC=C(C=C2)N=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.